molecular formula C10H14NOP B2936098 3-(1-Oxo-1lambda5-phospholan-1-yl)aniline CAS No. 2287332-17-4

3-(1-Oxo-1lambda5-phospholan-1-yl)aniline

Cat. No.: B2936098
CAS No.: 2287332-17-4
M. Wt: 195.202
InChI Key: LMWADDDRYIVACL-UHFFFAOYSA-N
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Description

3-(1-Oxo-1lambda5-phospholan-1-yl)aniline is an organic chemical compound with the molecular formula C8H10N2O2P It is a member of the phospholane family, characterized by the presence of a phospholan-1-yl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-1lambda5-phospholan-1-yl)aniline typically involves the reaction of aniline with a phospholane derivative under controlled conditions. One common method involves the use of a phospholane oxide, which reacts with aniline in the presence of a suitable catalyst to form the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities, and additional steps such as purification and quality control are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-1lambda5-phospholan-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phospholan-1-yl group to other phosphorus-containing functional groups.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

3-(1-Oxo-1lambda5-phospholan-1-yl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving phosphorus.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Oxo-1lambda5-phospholan-1-yl)aniline involves its interaction with molecular targets, such as enzymes and receptors. The phospholan-1-yl group can participate in various biochemical reactions, influencing the activity of enzymes and altering biological pathways. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biological research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-Oxo-1lambda5-phospholan-1-yl)aniline include other phospholane derivatives and aniline-based compounds. Examples include:

    3-(1,3-Oxazol-5-yl)aniline: Known for its use as a corrosion inhibitor.

    Phospholane oxides: Used in various chemical syntheses and industrial applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of a phospholan-1-yl group with an aniline moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-(1-oxo-1λ5-phospholan-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NOP/c11-9-4-3-5-10(8-9)13(12)6-1-2-7-13/h3-5,8H,1-2,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWADDDRYIVACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCP(=O)(C1)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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